

Application Note: Mass Spectrometry Analysis of Tetrakis(4-nitrophenyl)methane

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Compound of Interest

Compound Name: Tetrakis(4-nitrophenyl)methane

Cat. No.: B1336605

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Introduction

Tetrakis(4-nitrophenyl)methane is a unique molecule characterized by a central tetrahedral carbon atom bonded to four nitrophenyl groups. Its molecular formula is $C_{25}H_{16}N_4O_8$, with a monoisotopic mass of approximately 500.0968 Da.^[1] The electron-withdrawing nature of the nitro groups makes this compound a subject of interest in materials science and as a potential building block in supramolecular chemistry. Accurate characterization and quantification of such molecules are critical in research and development. This application note provides a detailed protocol for the analysis of **Tetrakis(4-nitrophenyl)methane** using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS), offering a sensitive and selective method for its identification and characterization. A plausible fragmentation pathway is also proposed to aid in structural confirmation.

Experimental Protocol

1. Sample Preparation

- **Stock Solution (1 mg/mL):** Accurately weigh 1 mg of **Tetrakis(4-nitrophenyl)methane** standard and dissolve it in 1 mL of Dimethyl Sulfoxide (DMSO) to create a stock solution.
- **Working Solutions:** Prepare a series of working solutions by diluting the stock solution with a 50:50 mixture of acetonitrile and water (v/v) to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

- Final Sample Preparation: For analysis, inject 5 μ L of each working solution into the LC-MS/MS system.

2. Liquid Chromatography (LC) Conditions

- Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 μ m particle size).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient:
 - 0-2 min: 30% B
 - 2-10 min: 30% to 95% B
 - 10-12 min: 95% B
 - 12-12.1 min: 95% to 30% B
 - 12.1-15 min: 30% B
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.

3. Mass Spectrometry (MS) Conditions

- Instrument: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Negative ESI is proposed due to the presence of acidic protons on the phenyl rings and the electronegative nitro groups.
- Capillary Voltage: 3.5 kV.

- Source Temperature: 150°C.
- Desolvation Temperature: 350°C.
- Gas Flow:
 - Cone Gas: 50 L/hr
 - Desolvation Gas: 600 L/hr
- MS Method:
 - Full Scan (MS1): Scan from m/z 100 to 600 to identify the precursor ion.
 - Tandem MS (MS/MS): Isolate the precursor ion and subject it to collision-induced dissociation (CID) to generate fragment ions for structural confirmation.

Results and Discussion

The analysis of **Tetrakis(4-nitrophenyl)methane** by LC-MS/MS provides both retention time information for separation and mass-to-charge ratio data for identification and structural elucidation.

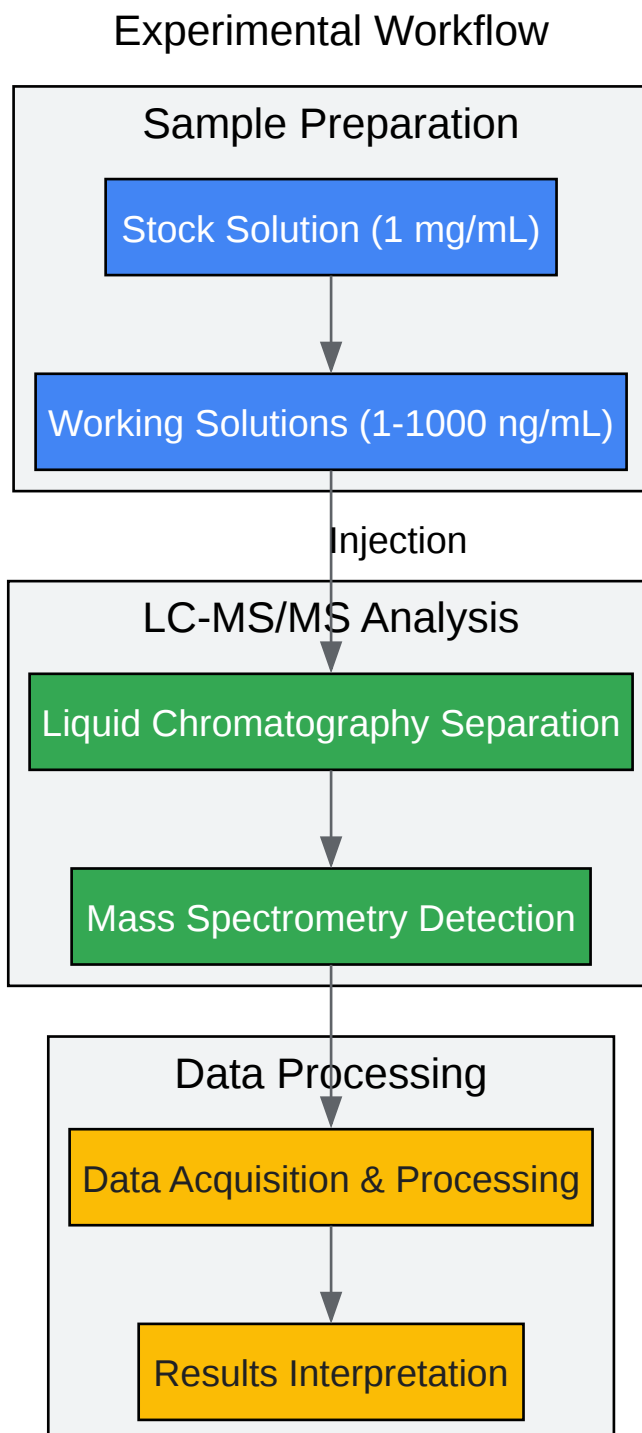
Data Presentation

The following table summarizes the expected quantitative data for the precursor and proposed product ions of **Tetrakis(4-nitrophenyl)methane** in negative ion mode.

Ion Type	Proposed Structure	Chemical Formula	Theoretical m/z
Precursor Ion	$[M-H]^-$	$[C_{25}H_{15}N_4O_8]^-$	499.0895
Product Ion 1	$[M-H-NO_2]^-$	$[C_{25}H_{15}N_3O_6]^-$	453.0943
Product Ion 2	$[C_{19}H_{12}N_3O_6]^-$	$[C_{19}H_{12}N_3O_6]^-$	390.0732
Product Ion 3	$[C_{13}H_9N_2O_4]^-$	$[C_{13}H_9N_2O_4]^-$	271.0568

Experimental Workflow Visualization

The overall experimental process from sample preparation to data analysis is illustrated in the following diagram.



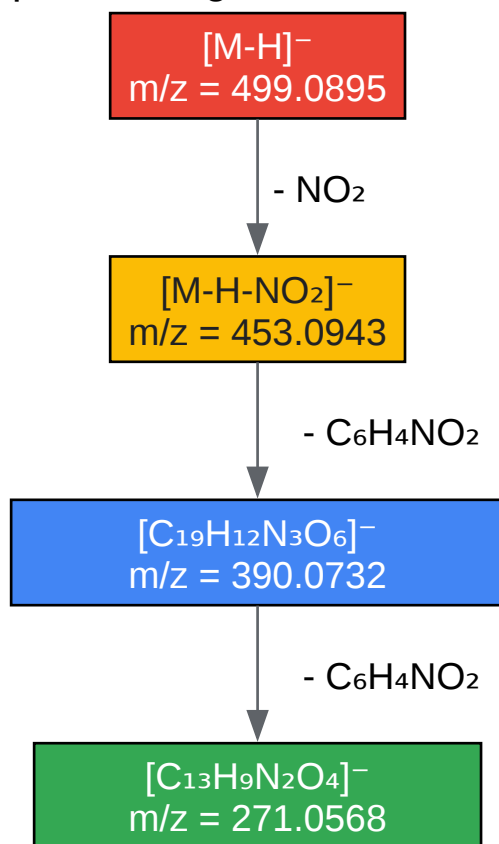
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Caption: A diagram of the experimental workflow.

Proposed Fragmentation Pathway

Based on the structure of **Tetrakis(4-nitrophenyl)methane**, a plausible fragmentation pathway in negative ion mode is proposed. The initial deprotonated molecule $[M-H]^-$ at m/z 499.0895 is expected to undergo sequential losses of a nitro group and nitrophenyl moieties under CID.

Proposed Fragmentation Pathway



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Caption: Proposed fragmentation of **Tetrakis(4-nitrophenyl)methane**.

Conclusion

This application note details a robust and reliable LC-MS/MS method for the analysis of **Tetrakis(4-nitrophenyl)methane**. The provided protocol for sample preparation, liquid chromatography, and mass spectrometry, along with the proposed fragmentation pathway,

offers a comprehensive guide for researchers and scientists. This method can be adapted for the quantification of **Tetrakis(4-nitrophenyl)methane** in various matrices and for further structural studies of related compounds.

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References

- 1. Tetrakis(4-nitrophenyl)methane | C₂₅H₁₆N₄O₈ | CID 10185371 - PubChem [pubchem.ncbi.nlm.nih.gov]
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